cis-Methylisoeugenol

説明

Isoeugenyl methyl ether has been reported in Platostoma africanum, Asarum rigescens, and other organisms with data available.

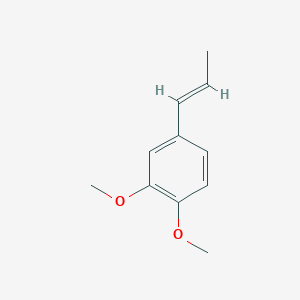

Structure

3D Structure

特性

IUPAC Name |

1,2-dimethoxy-4-[(Z)-prop-1-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-4-5-9-6-7-10(12-2)11(8-9)13-3/h4-8H,1-3H3/b5-4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNWHUJCUHAELCL-PLNGDYQASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Record name | methyl isoeugenol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Methyl_isoeugenol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101026531 | |

| Record name | 4-Allyl-1,2-dimethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless to pale yellow liquid; delicate, clove-carnation aroma | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

270.50 °C. @ 760.00 mm Hg | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in glycerine and propylene glycol; soluble in most fixed oils, soluble (in ethanol) | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.047-1.053 | |

| Record name | Isoeugenyl methyl ether | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1275/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6380-24-1, 93-16-3, 6379-72-2 | |

| Record name | cis-Methylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isomethyleugenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylisoeugenol, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,2-dimethoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Allyl-1,2-dimethoxy-benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101026531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-prop-1-enylveratrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.023 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLISOEUGENOL, (Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64DPK8DS6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

16 - 17 °C | |

| Record name | Methylisoeugenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to cis-Methylisoeugenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cis-Methylisoeugenol, also known as (Z)-Methylisoeugenol. It covers its chemical and physical properties, synthesis and analytical methodologies, known biological activities, and toxicological profile. The information is intended for professionals in research, development, and academia.

Chemical and Physical Properties

This compound is a phenylpropanoid, a class of organic compounds of plant origin. It is the cis (Z) isomer of methylisoeugenol.[1][2] Its identity and fundamental properties are summarized below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (Z)-1,2-Dimethoxy-4-(prop-1-en-1-yl)benzene[3] |

| Synonyms | (Z)-Methyl isoeugenol (B1672232), cis-Methyl eugenol (B1671780), cis-4-Propenyl veratrole[3][4] |

| CAS Number | 6380-24-1[3][4] |

| Molecular Formula | C₁₁H₁₄O₂[3][4] |

| Molecular Weight | 178.23 g/mol [4][5] |

| InChI Key | NNWHUJCUHAELCL-PLNGDYQASA-N[4] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [6][7] |

| Odor | Mild, delicate, clove-carnation aroma | [2][7] |

| Boiling Point | 270.5 °C at 760 mmHg | [6][7] |

| Melting Point | 70.0 °C at 760 mmHg | [6][7] |

| Flash Point | 104.5 °C (220.0 °F) | [6][7] |

| Density | ~1.05 g/cm³ | [5][7] |

| Vapor Pressure | 0.011 mmHg at 25.0 °C (est.) | [6] |

| Water Solubility | Insoluble (144.8 mg/L at 25 °C est.) | [2][7] |

| Solubility in Organics | Soluble in most fixed oils and ethanol | [2][7] |

| logP (Octanol/Water) | 2.737 - 3.05 | [4][5] |

Synthesis and Analytical Protocols

Experimental Protocols for Synthesis

Two primary routes for the synthesis of methylisoeugenol are prevalent: the methylation of isoeugenol (a Williamson Ether Synthesis approach) and the isomerization of the more readily available methyl eugenol.

This classic method forms an ether from an organohalide and an alkoxide.[8][9] Here, the hydroxyl group of isoeugenol is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Methodology:

-

Deprotonation: Dissolve isoeugenol (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO). Add a strong base, such as sodium hydride (NaH, ~1.1 equivalents), portion-wise at 0 °C under an inert atmosphere (e.g., N₂ or Ar). Stir the mixture at room temperature for 1-2 hours until the evolution of hydrogen gas ceases, indicating the formation of the sodium isoeugenolate salt.

-

Methylation: Cool the reaction mixture back to 0 °C. Add a methylating agent, such as methyl iodide (CH₃I, ~1.2 equivalents) or dimethyl sulfate (B86663) ((CH₃)₂SO₄, ~1.2 equivalents), dropwise.[5]

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous phase with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield methylisoeugenol. The cis and trans isomers may be separated by fractional distillation or preparative chromatography.

Figure 1: Williamson Ether Synthesis workflow for Methylisoeugenol.

This method involves the rearrangement of the double bond from the terminal (allyl) position in methyl eugenol to the internal (propenyl) position to form methylisoeugenol. This is typically achieved using a strong base or a transition metal catalyst.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl eugenol (1 equivalent) in a high-boiling point solvent such as ethylene (B1197577) glycol or use solvent-free conditions.

-

Catalyst Addition: Add a catalytic amount of a transition metal complex (e.g., [RuCl₂(PPh₃)₃]) or a strong base (e.g., potassium hydroxide, KOH).[10][11] For base-catalyzed isomerization, a phase-transfer catalyst may also be used.[4]

-

Reaction: Heat the mixture to a high temperature (e.g., 150-200 °C) and reflux for several hours.[4] The reaction can also be facilitated by microwave irradiation to reduce reaction times.[5] Monitor the reaction by GC-MS or TLC.

-

Workup and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the resulting mixture of cis- and trans-methylisoeugenol by column chromatography or distillation.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard method for the identification and quantification of volatile compounds like this compound in complex mixtures, such as essential oils.

Methodology:

-

Sample Preparation: Dilute the sample containing this compound in a suitable volatile solvent (e.g., hexane, dichloromethane) to a concentration within the linear range of the instrument (e.g., 1-100 µg/mL). If analyzing a complex matrix like a biological fluid or foodstuff, a prior extraction (e.g., solid-phase microextraction (SPME) or liquid-liquid extraction) may be necessary.[3][12]

-

GC Separation:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injection: 1 µL of the prepared sample is injected in split or splitless mode, depending on the concentration.

-

Oven Program: An initial temperature of 70°C held for 2-3 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes.[13] This program should be optimized to ensure separation from its trans-isomer and other components.

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 40-400.

-

Identification: The identity of this compound is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. Key fragment ions for methylisoeugenol include m/z 178 (M+), 163, 147, and 107.

-

Biological Activity and Signaling Pathways

While specific research on the biological activity of this compound is limited, significant data exists for the closely related phenylpropanoids, isoeugenol and eugenol. This information provides a strong basis for predicting its potential mechanisms of action.

Antimicrobial Activity

Eugenol and isoeugenol exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[6][14] The primary proposed mechanism involves the disruption of the microbial cell membrane.

Mechanism of Action: The lipophilic nature of these phenylpropanoids allows them to partition into the lipid bilayer of bacterial and fungal cell membranes. This interaction increases membrane fluidity and permeability, leading to a non-disruptive, detergent-like effect.[6] The consequence is a loss of ion gradients, leakage of essential intracellular components, and inhibition of membrane-associated enzymes, ultimately resulting in cell death.[6] Although this compound has a methoxy (B1213986) group instead of a free hydroxyl group (which is thought to be important for isoeugenol's activity), its lipophilicity suggests it may still interact with and perturb microbial membranes.

Anti-inflammatory Activity

Phenylpropanoids found in essential oils are well-documented for their anti-inflammatory properties.[15] The mechanism is largely attributed to their ability to modulate key inflammatory signaling pathways, particularly NF-κB and MAPK.

Affected Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus. In the nucleus, it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like iNOS and COX-2.[16][17] Phenylpropanoids are known to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent gene expression.[15]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK family (including ERK, JNK, and p38) is another critical signaling cascade activated by inflammatory stimuli.[16] Phosphorylation of these kinases leads to the activation of transcription factors (like AP-1) that also drive the expression of inflammatory mediators. There is significant crosstalk between the MAPK and NF-κB pathways. Phenylpropanoids have been shown to suppress the phosphorylation of ERK, JNK, and p38, thus inhibiting downstream inflammatory responses.[18]

Figure 2: Potential anti-inflammatory signaling pathways targeted by this compound.

Toxicology and Safety

The toxicological profile of this compound is not extensively studied, but data from related compounds provide guidance.

Table 3: Toxicological Data for Methylisoeugenol and Related Compounds

| Compound | Test | Species | Route | Value | Source(s) |

| (Z)-Methylisoeugenol | LD₅₀ | Mouse | Intraperitoneal | 535 mg/kg | [6] |

| Methylisoeugenol (isomer mixture) | LD₅₀ | Rat | Oral | 2500 mg/kg | [8] |

| Methylisoeugenol (isomer mixture) | LD₅₀ | Rabbit | Dermal | >5 g/kg | [8] |

Metabolism and Carcinogenicity: The metabolism of propenylbenzenes like methylisoeugenol is a key area of toxicological interest. Studies on related compounds suggest that they can be metabolized via pathways that may lead to the formation of reactive intermediates capable of binding to DNA, which is a mechanism of concern for potential carcinogenicity.[19] However, the carcinogenic potential of this compound itself has not been established. It is handled as a research chemical and appropriate safety precautions should be taken.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. (Z)-methyl isoeugenol, 6380-24-1 [thegoodscentscompany.com]

- 3. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. One-Step Green Synthesis of Isoeugenol Methyl Ether from Eugenol by Dimethyl Carbonate and Phase-Transfer Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. frontiersin.org [frontiersin.org]

- 7. Preparation of isoeugenol/methyl isoeugenol from eugenol/methyl eugenol using new cheap catalyst | PPTX [slideshare.net]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. inis.iaea.org [inis.iaea.org]

- 11. Isomerization of eugenol to isoeugenol | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. hrcak.srce.hr [hrcak.srce.hr]

- 14. Antimicrobial activity of eugenol and essential oils containing eugenol: A mechanistic viewpoint - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Anti-Inflammatory Effects of Melandrii Herba Ethanol Extract via Inhibition of NF-κB and MAPK Signaling Pathways and Induction of HO-1 in RAW 264.7 Cells and Mouse Primary Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cactus.utahtech.edu [cactus.utahtech.edu]

The Natural Occurrence of cis-Methylisoeugenol in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylisoeugenol (B121967), also known as (Z)-methylisoeugenol, is a naturally occurring phenylpropanoid found in a variety of plant species. As a volatile organic compound, it contributes to the characteristic aroma of many essential oils. This technical guide provides a comprehensive overview of the natural occurrence of this compound in plants, detailing its presence across different species and within various plant organs. Furthermore, this document outlines the biosynthetic pathway leading to its formation and provides detailed experimental protocols for its extraction, identification, and quantification. This information is intended to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery.

Natural Occurrence and Quantitative Data

This compound has been identified in a range of plant species, often as a component of their essential oils. The concentration of this compound can vary significantly depending on the plant species, geographical location, season of harvest, and the specific plant part analyzed. The following tables summarize the quantitative data available in the scientific literature on the occurrence of this compound and its isomers in various plants.

Table 1: Quantitative Occurrence of Methylisoeugenol (cis and trans isomers) in Various Plant Species

| Plant Species | Family | Plant Part | Compound | Concentration | Reference(s) |

| Acorus calamus | Araceae | Rhizome | (Z)-Methylisoeugenol | 17.70% of essential oil | [1] |

| Acorus calamus | Araceae | Leaf | (Z)-Methylisoeugenol | 36.40% of essential oil | [1] |

| Daucus carota | Apiaceae | Mature Leaves | Methylisoeugenol | Dominant phenylpropene | [2] |

| Illicium verum (Star Anise) | Schisandraceae | Fruit | Methylisoeugenol | 0.32% of essential oil | [3] |

| Myristica fragrans (Nutmeg) | Myristicaceae | Seed | Methylisoeugenol | Naturally occurring | [4] |

| Pimenta dioica (Allspice) | Myrtaceae | Fruit/Leaf | Methylisoeugenol | Naturally occurring | [4] |

| Syzygium aromaticum (Clove) | Myrtaceae | Leaf | Methylisoeugenol | Present | [5] |

| Zingiber officinale (Ginger) | Zingiberaceae | Rhizome | Methylisoeugenol | Naturally occurring | [4] |

| Ocimum basilicum (Sweet Basil) | Lamiaceae | Plant | Methylisoeugenol | Detected | [3][4] |

| Cinnamomum verum (Ceylon Cinnamon) | Lauraceae | Leaf | Methylisoeugenol | Present | [4][5] |

| Platostoma africanum | Lamiaceae | - | Isoeugenyl methyl ether | Reported | [6] |

| Asarum rigescens | Aristolochiaceae | - | Isoeugenyl methyl ether | Reported | [6] |

| Croton malambo | Euphorbiaceae | Bark | Methylisoeugenol | Main component of essential oil | [3] |

| Zingiber zerumbet | Zingiberaceae | Rhizome | Methylisoeugenol | Main component of essential oil | [3] |

| Hedychium coronarium | Zingiberaceae | Rhizome | Methylisoeugenol | Main component of essential oil | [3] |

| Etlingera cevuga | Zingiberaceae | Rhizome | Methylisoeugenol | Main component of essential oil | [3] |

Note: The term "Methylisoeugenol" in some literature may refer to a mix of cis and trans isomers unless specified otherwise.

Biosynthesis of this compound

This compound is a phenylpropanoid, a class of plant secondary metabolites derived from the amino acid phenylalanine. The biosynthesis of isoeugenol, the direct precursor of methylisoeugenol, is part of the broader phenylpropanoid pathway. The final step in the formation of methylisoeugenol involves the methylation of isoeugenol.

The key enzymes involved in the latter stages of this pathway, as elucidated in species like Daucus carota, are eugenol/isoeugenol synthase (EGS/IGS) and S-adenosyl-L-methionine:eugenol/isoeugenol O-methyltransferase (E(I)OMT).[2]

Below is a diagram illustrating the simplified biosynthetic pathway leading to this compound.

References

- 1. (Z)-methyl isoeugenol, 6380-24-1 [thegoodscentscompany.com]

- 2. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Met… [ouci.dntb.gov.ua]

- 3. medicus.hamdard.edu.pk [medicus.hamdard.edu.pk]

- 4. tandfonline.com [tandfonline.com]

- 5. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nepjol.info [nepjol.info]

A Technical Guide to the Biosynthesis of Methylisoeugenol

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylisoeugenol is a naturally occurring phenylpropanoid found in numerous plant essential oils. It is valued for its aromatic properties and is a subject of interest for its various biological activities. This technical guide provides an in-depth overview of the core biosynthetic pathway of methylisoeugenol, a branch of the general phenylpropanoid pathway. It details the enzymatic steps from the precursor L-phenylalanine to the final product, consolidates quantitative enzyme kinetic data, and presents detailed experimental protocols for the study of this pathway. This document is intended to serve as a comprehensive resource for researchers in natural product synthesis, metabolic engineering, and drug discovery.

Introduction to the Phenylpropanoid Pathway

The biosynthesis of methylisoeugenol originates from the general phenylpropanoid pathway, a central metabolic route in higher plants responsible for the synthesis of thousands of secondary metabolites. This pathway converts the aromatic amino acid L-phenylalanine into a variety of essential compounds, including lignin, flavonoids, coumarins, and the phenylpropenes, which include eugenol (B1671780) and isoeugenol (B1672232).[1] The initial steps, often referred to as the "gateway," transform phenylalanine into 4-coumaroyl-CoA, a critical branch-point intermediate.[1] From this point, a series of enzymatic modifications channels intermediates toward specific classes of compounds. The formation of methylisoeugenol involves a specific branch that utilizes the monolignol intermediate, coniferyl alcohol.

The Core Biosynthetic Pathway of Methylisoeugenol

The dedicated pathway to methylisoeugenol proceeds through three primary enzymatic steps following the formation of coniferyl alcohol from the general phenylpropanoid pathway. The key substrate transformations are: Coniferyl Alcohol → Coniferyl Acetate (B1210297) → Isoeugenol → Methylisoeugenol .

It is important to note that isoeugenol exists as two stereoisomers: cis-(Z) and trans-(E).[2] Current research and enzyme characterization, particularly for Isoeugenol Synthase (IGS), have primarily identified the formation of trans-isoeugenol (also referred to as (E)-isoeugenol).[3] While cis-isoeugenol (B1225279) is found in nature, a specific synthase that exclusively produces this isomer has not been characterized. The pathway described herein leads to isoeugenol, with the understanding that the trans isomer is the predominantly documented enzymatic product.

Enzymatic Steps and Mechanisms

-

Step 1: Acetylation of Coniferyl Alcohol

-

Enzyme: Coniferyl Alcohol Acyltransferase (CFAT or CAAT)

-

Substrates: Coniferyl Alcohol, Acetyl-CoA

-

Product: Coniferyl Acetate

-

Mechanism: CFAT, a member of the BAHD acyltransferase family, catalyzes the transfer of an acetyl group from Acetyl-CoA to the hydroxyl group of coniferyl alcohol.[4][5] This acetylation is a critical step that prepares the molecule for the subsequent reductive reaction.

-

-

Step 2: Formation of Isoeugenol

-

Enzyme: Isoeugenol Synthase (IGS)

-

Substrate: Coniferyl Acetate

-

Cofactor: NADPH

-

Product: Isoeugenol

-

Mechanism: IGS is an NADPH-dependent reductase belonging to the PIP (pinoresinol-lariciresinol reductase, isoflavone (B191592) reductase, and phenylcoumaran benzylic ether reductase) family.[6] It catalyzes the reductive removal of the acetate group from coniferyl acetate to form the propenyl side chain of isoeugenol.[7] The precise positioning of the substrate in the enzyme's active site determines the formation of a propenylphenol (isoeugenol) instead of an allylphenol (eugenol).[8]

-

-

Step 3: Methylation of Isoeugenol

-

Enzyme: (Iso)eugenol O-methyltransferase (IEMT or EOMT)

-

Substrates: Isoeugenol, S-adenosyl-L-methionine (SAM)

-

Product: Methylisoeugenol

-

Mechanism: IEMT catalyzes the final step, transferring a methyl group from the universal methyl donor SAM to the 4-hydroxyl group of the isoeugenol benzene (B151609) ring, yielding methylisoeugenol.[9]

-

The complete pathway is visualized in the diagram below.

Caption: The core biosynthetic pathway from Coniferyl Alcohol to cis-Methylisoeugenol.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate specificity of the key enzymes in the methylisoeugenol pathway have been characterized in several plant species. The Michaelis-Menten constant (Kₘ) and other kinetic parameters provide insight into the enzyme's performance. A summary of available quantitative data is presented below.

| Enzyme | Plant Source | Substrate | Kₘ (µM) | kcat (s⁻¹) | Vmax | Reference |

| DcE(I)GS1 | Daucus carota | Coniferyl Acetate | 247 | - | - | [10] |

| IvAIS1 | Illicium verum | Coniferyl Acetate | 438.4 ± 44.3 | - | 8.18 ± 0.30 nmol·s⁻¹·mg⁻¹ | [11] |

| IGS1 | Petunia hybrida | Coniferyl Acetate | 226.1 | 1.3 | 35.7 nmol·s⁻¹·mg⁻¹ | [3] |

| IGS1 | Petunia hybrida | NADPH | 73 | - | - | [3] |

| DcE(I)OMT1 | Daucus carota | Isoeugenol | 115 | - | - | [10] |

| AsIEMT | Asarum sieboldii | Isoeugenol | 900 ± 60 | - | 1.32 ± 0.04 nmol·s⁻¹·mg⁻¹ | [9] |

Note: DcE(I)GS1 and IvAIS1 are Isoeugenol Synthase (IGS) orthologs. DcE(I)OMT1 and AsIEMT are (Iso)eugenol O-methyltransferase (IEMT) orthologs.

Experimental Protocols

This section provides detailed methodologies for the expression, purification, and functional analysis of the core enzymes involved in methylisoeugenol biosynthesis.

Recombinant Enzyme Expression and Purification

This protocol describes a general workflow for obtaining purified, active enzymes for in vitro assays using an E. coli expression system.

Caption: General experimental workflow for recombinant enzyme expression and purification.

Protocol Details (based on[12]):

-

Expression:

-

Transform E. coli BL21(DE3) cells with the expression vector containing the His-tagged gene of interest (e.g., IGS).

-

Inoculate 1 L of LB broth (with appropriate antibiotic) with an overnight culture.

-

Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6–0.8.

-

Induce protein expression with IPTG (final concentration 0.5 mM).

-

Incubate at a lower temperature (e.g., 16-20°C) for 16-18 hours to improve protein solubility.

-

-

Purification:

-

Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

-

Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitors).

-

Lyse cells by sonication on ice.

-

Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).

-

Load the supernatant onto an equilibrated Ni-NTA affinity column.

-

Wash the column with 10-15 volumes of Wash Buffer (Lysis Buffer with 20-40 mM imidazole).

-

Elute the His-tagged protein with Elution Buffer (Lysis Buffer with 250-500 mM imidazole).

-

Collect fractions and analyze purity via SDS-PAGE. Pool the purest fractions.

-

Perform buffer exchange/dialysis into a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT) and store at -80°C.

-

In Vitro Enzyme Assays

A. Coniferyl Alcohol Acyltransferase (CFAT) Assay (based on[4])

-

Reaction Mixture (200 µL total volume):

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mM DTT.

-

Acetyl-CoA: 140 µM.

-

Coniferyl Alcohol: 120 µM (dissolved in a minimal amount of DMSO if needed[9]).

-

Purified CFAT enzyme: 2-5 µg (56 µL of protein solution).

-

-

Control: Prepare a parallel reaction using protein from an empty vector purification.

-

Incubation: Incubate at 25-30°C for 15-30 minutes.

-

Quenching: Stop the reaction by adding an equal volume (200 µL) of methanol (B129727).

-

Analysis: Centrifuge the mixture (13,000 rpm, 20 min) to pellet precipitated protein. Analyze the supernatant for coniferyl acetate formation using HPLC or UPLC-MS.

B. Isoeugenol Synthase (IGS) Assay (based on[3][6])

-

Reaction Mixture (100 µL total volume):

-

Assay Buffer: 100 mM Potassium Phosphate, pH 6.5.

-

NADPH: 150 µM.

-

Coniferyl Acetate: 250 µM.

-

Purified IGS enzyme: 1-2 µg.

-

-

Control: A reaction mixture lacking the enzyme or using heat-inactivated enzyme.

-

Incubation: Incubate at 30°C for 20 minutes.

-

Extraction: Stop the reaction and extract the product by adding 100 µL of ethyl acetate. Vortex vigorously and centrifuge.

-

Analysis: Analyze the ethyl acetate (organic) phase for isoeugenol formation by GC-MS. Alternatively, the reaction can be monitored continuously by spectrophotometry, following the decrease in absorbance at 340 nm due to NADPH oxidation.

C. (Iso)eugenol O-methyltransferase (IEMT) Assay (based on[13][14])

-

Reaction Mixture (50-100 µL total volume):

-

Assay Buffer: 100 mM Tris-HCl, pH 7.5.

-

S-adenosyl-L-methionine (SAM): 500 µM.

-

Isoeugenol: 200 µM (dissolved in a minimal amount of DMSO).

-

Purified IEMT enzyme: 1-5 µg.

-

-

Control: A reaction mixture lacking SAM or the enzyme.

-

Incubation: Incubate at 37°C for 30-60 minutes.

-

Quenching: Stop the reaction by adding two volumes of methanol.

-

Analysis: Filter or centrifuge the mixture and analyze the supernatant for methylisoeugenol formation by HPLC or LC-MS/MS. Commercial colorimetric or fluorometric kits are also available that measure the formation of the byproduct S-adenosylhomocysteine (SAH) for continuous monitoring.[10][15]

Metabolite Analysis by HPLC

This protocol provides a general method for the analysis of phenylpropanoids from plant tissue extracts.

-

Extraction:

-

Freeze ~100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Extract with 1 mL of 80% methanol by vortexing and sonicating for 20 minutes.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes.

-

Collect the supernatant and filter through a 0.22 µm syringe filter before analysis.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A linear gradient from ~10% B to 90% B over 30-40 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: Diode Array Detector (DAD) monitoring at relevant wavelengths (e.g., 280 nm, 320 nm).

-

Quantification: Use authentic standards of isoeugenol and methylisoeugenol to create calibration curves for accurate quantification.

-

Conclusion

The biosynthesis of methylisoeugenol is a well-defined extension of the plant phenylpropanoid pathway, involving a sequential acyltransfer, reduction, and methylation. The core enzymes—CFAT, IGS, and IEMT—have been identified and characterized, providing targets for metabolic engineering and synthetic biology applications. While the enzymatic production of trans-isoeugenol is well-documented, further research is required to elucidate the specific mechanisms or enzymes responsible for the formation of the cis-isomer in nature. The protocols and data compiled in this guide offer a robust framework for researchers to investigate this pathway, explore its regulation, and harness its potential for various scientific and commercial applications.

References

- 1. Isoeugenol synthase - Wikipedia [en.wikipedia.org]

- 2. Isoeugenol - Wikipedia [en.wikipedia.org]

- 3. uniprot.org [uniprot.org]

- 4. Identification, Molecular Cloning, and Functional Characterization of a Coniferyl Alcohol Acyltransferase Involved in the Biosynthesis of Dibenzocyclooctadiene Lignans in Schisandra chinensis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of a sweet basil acyltransferase involved in eugenol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Eugenol and isoeugenol, characteristic aromatic constituents of spices, are biosynthesized via reduction of a coniferyl alcohol ester - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purification, characterization and gene cloning of isoeugenol-degrading enzyme from Pseudomonas putida IE27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. osti.gov [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. SAM Methyltransferase Assay | CBA096 [merckmillipore.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

Preliminary Biological Activity of cis-Methylisoeugenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Methylisoeugenol is a phenylpropanoid compound found in the essential oils of various plants, including Acorus tatarinowii and Paulownia tomentosa.[1] As a natural product, it has drawn interest for its potential biological activities. This technical guide provides a summary of the currently available data on the preliminary biological activities of this compound, with a focus on its antifungal properties. Due to the limited specific research on the cis-isomer, this document also outlines standardized experimental protocols that can be applied to further investigate its bioactivities.

Antifungal Activity

The most notable biological activity reported for this compound is its antifungal potential. However, quantitative data remains sparse in the existing scientific literature.

Quantitative Data on Antifungal Activity

A study investigating the phytotoxicity of compounds from Acorus tatarinowii essential oil reported the following activity for this compound:

| Compound | Target Organism | Concentration | % Growth Inhibition |

| This compound | Fusarium oxysporum | 1 mM | 24.9%[2] |

This single data point suggests a moderate antifungal effect, warranting further investigation to determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) against a broader range of fungal pathogens.

Antibacterial and Insecticidal Activities

Currently, there is a significant gap in the scientific literature regarding the specific antibacterial and insecticidal properties of isolated this compound. While some essential oils containing this compound have demonstrated antibacterial effects, the activity of the pure compound has not been quantified. For instance, the essential oil of Paulownia tomentosa flowers, which contains this compound, showed an MIC of 55% against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli.[1] However, this activity cannot be attributed to this compound alone.

Similarly, no studies providing quantitative data, such as LD50 or LC50 values, for the insecticidal activity of this compound were identified.

Experimental Protocols

To facilitate further research into the biological activities of this compound, the following are detailed methodologies for key experimental assays.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Preparation of Fungal Inoculum:

-

Fungal cultures are grown on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).

-

A suspension of fungal spores or yeast cells is prepared in sterile saline or broth.

-

The suspension is adjusted to a concentration of approximately 1 x 10^6 to 5 x 10^6 cells/mL using a spectrophotometer or hemocytometer.[3]

-

-

Preparation of Microdilution Plates:

-

A 96-well microtiter plate is used.

-

This compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid medium such as RPMI 1640 with L-glutamine buffered with MOPS.

-

Each well will contain 100 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

Each well is inoculated with 100 µL of the prepared fungal suspension, resulting in a final volume of 200 µL and a final fungal concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL.[3]

-

Positive (medium with inoculum) and negative (medium only) controls are included.

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

-

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method is employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibacterial agent.

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown overnight in a suitable broth (e.g., Mueller-Hinton Broth).

-

The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

-

This suspension is then diluted to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.[4]

-

-

Preparation of Microdilution Plates:

-

In a 96-well microtiter plate, serial twofold dilutions of this compound (dissolved in an appropriate solvent and diluted in Mueller-Hinton Broth) are prepared.[5]

-

Each well will contain 100 µL of the diluted compound.

-

-

Inoculation and Incubation:

-

Each well is inoculated with 100 µL of the standardized bacterial suspension.

-

Control wells (broth with inoculum and broth alone) are included.

-

The plate is incubated at 37°C for 18-24 hours.[6]

-

-

Determination of MIC and MBC:

-

The MIC is the lowest concentration that inhibits visible bacterial growth.

-

To determine the MBC, a small aliquot (e.g., 10 µL) from each well showing no growth is subcultured onto an agar plate.[4]

-

The MBC is the lowest concentration that results in a 99.9% reduction in the initial inoculum count after incubation.

-

Insecticidal Activity: Contact and Fumigant Toxicity Assays

These methods are used to assess the insecticidal effects of a compound through direct contact or exposure to its vapor.

Contact Toxicity Assay:

-

Preparation of Test Solutions:

-

Serial dilutions of this compound are prepared in a volatile solvent like acetone.

-

-

Application:

-

A small, precise volume (e.g., 1 µL) of each dilution is applied topically to the dorsal thorax of the test insects (e.g., adult beetles or flies) using a microapplicator.[7]

-

A control group is treated with the solvent alone.

-

-

Observation:

-

Treated insects are placed in ventilated containers with a food source.

-

Mortality is recorded at specified time intervals (e.g., 24, 48, and 72 hours).

-

Fumigant Toxicity Assay:

-

Preparation of Exposure Chambers:

-

A filter paper strip is treated with a specific amount of this compound.

-

The treated filter paper is placed in a sealed container (e.g., a glass jar) of a known volume.[7]

-

-

Exposure:

-

A known number of test insects are placed in a small cage within the sealed container, preventing direct contact with the treated filter paper.

-

A control chamber contains a filter paper treated only with the solvent.

-

-

Observation:

-

The containers are kept at a controlled temperature and humidity.

-

Mortality is assessed at various time points.

-

Signaling Pathways and Experimental Workflows

At present, there is no published research detailing the specific signaling pathways or molecular mechanisms of action for this compound's biological activities. To elucidate these, future studies could involve transcriptomics, proteomics, and specific enzyme inhibition assays.

Below are conceptual diagrams representing the general workflows for the described experimental protocols.

Caption: Workflow for Broth Microdilution Assay.

Caption: Workflow for Insecticidal Activity Assays.

The preliminary data on this compound indicates a potential for antifungal activity. However, there is a clear need for more extensive research to fully characterize its biological profile. The standardized protocols provided herein offer a framework for conducting rigorous investigations into its antifungal, antibacterial, and insecticidal properties. Future studies should focus on determining quantitative metrics such as MIC, MBC, and LD50/LC50 values against a diverse range of organisms, as well as elucidating the underlying mechanisms of action and any relevant signaling pathways. Such data will be crucial for evaluating the potential of this compound in drug development and other applications.

References

- 1. aensiweb.com [aensiweb.com]

- 2. dokumen.pub [dokumen.pub]

- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review | MDPI [mdpi.com]

- 5. Validation of a method of broth microdilution for the determination of antibacterial activity of essential oils - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scholarworks.gvsu.edu [scholarworks.gvsu.edu]

- 7. phytojournal.com [phytojournal.com]

Toxicological Profile of cis-Methylisoeugenol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological screening of cis-Methylisoeugenol, a naturally occurring phenylpropanoid. Due to a notable scarcity of toxicological data specific to the cis-isomer, this document critically synthesizes available information on the closely related compounds isoeugenol (B1672232) (a mixture of cis- and trans-isomers) and methyleugenol. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development by presenting key toxicological data, detailing relevant experimental methodologies, and illustrating pertinent biological pathways and workflows. The information is structured to facilitate a thorough understanding of the current state of knowledge and to highlight areas requiring further investigation for a complete safety assessment of this compound.

Introduction

This compound is the methyl ether of cis-isoeugenol, a compound found in various essential oils. It belongs to the family of phenylpropenes, a class of compounds that has garnered significant attention from the scientific and regulatory communities due to the structural alerts for potential toxicity, including carcinogenicity, associated with some of its members. While extensive toxicological data exists for the structurally similar compounds isoeugenol and methyleugenol, specific data on this compound is limited. This guide aims to provide a detailed summary of the available toxicological information, with a clear distinction between data for this compound, isoeugenol (mixture of isomers), and methyleugenol, to inform future research and safety assessments.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 6380-24-1 | [1][2] |

| Molecular Formula | C11H14O2 | [1][2] |

| Molecular Weight | 178.23 g/mol | [1][2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 133.0°C (271.4°F) | [4] |

| Solubility | Insoluble in glycerine and propylene (B89431) glycol; soluble in most fixed oils and ethanol. | [3] |

| LogP (Octanol/Water Partition Coefficient) | 2.737 | [2] |

Toxicological Data

This section summarizes the available quantitative toxicological data. It is important to note the specific substance tested in each study.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance following a single high-dose exposure. The primary endpoint is typically the LD50 (lethal dose for 50% of the test population).

Table 2: Acute Toxicity Data

| Test Substance | Species | Route | LD50 | Reference |

| This compound | Mouse | Intraperitoneal | 535 mg/kg | [5] |

| Isoeugenol | Rat | Oral | 1560 mg/kg (range 1290-1880 mg/kg) | [4] |

| Isoeugenol | Guinea Pig | Oral | 1410 mg/kg (range 1130-1780 mg/kg) | [4] |

| Isoeugenol | Rabbit | Dermal | 1910 mg/kg | [6] |

| trans-Isoeugenol | Mouse | Oral | 541.5 mg/kg | [6] |

Subchronic Toxicity

Subchronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of up to 90 days. These studies provide information on target organs and the No-Observed-Adverse-Effect Level (NOAEL).

Table 3: Subchronic Toxicity Data

| Test Substance | Species | Dosing Regimen | Key Findings | NOAEL | Reference |

| Isoeugenyl methyl ether | F344/DuCrj Rat (male and female) | 13-week oral administration (8, 40, 200 mg/kg/day) | Main target organ was the liver; hepatocyte hypertrophy observed in males at 200 mg/kg. | 40 mg/kg/day | [7] |

Carcinogenicity

Long-term carcinogenicity studies are conducted to assess the potential of a substance to cause cancer.

Table 4: Carcinogenicity Data

| Test Substance | Species | Dosing Regimen | Key Findings | Reference |

| Isoeugenol | F344 Rats (50/sex/group) | Oral gavage (0, 75, 150, or 300 mg/kg) for 105 weeks | Classified as 'Suspected of causing cancer (H351)'. | [6] |

| Methyleugenol | F344/N Rats and B6C3F1 Mice | 2-year gavage study (37, 75, or 150 mg/kg/day) | Multisite, multispecies carcinogen. Target organs included liver, stomach, kidney, and mammary gland. | [8] |

Genotoxicity

Genotoxicity assays are used to determine if a substance can damage genetic material (DNA). A battery of in vitro and in vivo tests is typically employed.

Table 5: Genotoxicity Data

| Test Substance | Assay | System | Metabolic Activation | Result | Reference |

| Isoeugenol | Sister-chromatid exchange | Cultured human lymphocytes | - | Significantly increased | [4] |

| Isoeugenol | Ames Test | Salmonella typhimurium, Escherichia coli | With and without | Non-mutagenic | [4] |

| Isoeugenol | In vivo micronucleus test | Mouse bone marrow | - | Negative | [6] |

| Methyleugenol | Ames Test | Salmonella typhimurium TA100-hSULT1C2 | With induced-rat S9 Mix | Positive | [9] |

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of toxicological studies. This section outlines the methodologies for key assays relevant to the toxicological screening of this compound.

In Vivo Carcinogenicity Bioassay (Based on NTP TR-551 for Isoeugenol)

-

Test Substance: Isoeugenol (mixture of cis and trans isomers).

-

Species: F344/N rats and B6C3F1 mice.[10]

-

Administration: Gavage.[10]

-

Vehicle: Corn oil.[10]

-

Dose Groups:

-

Rats: 0, 75, 150, or 300 mg/kg body weight.[6]

-

Mice: Doses would be determined by prior toxicity studies.

-

-

Duration: 105 weeks for rats.[6]

-

Observations:

-

Clinical signs observed twice daily.

-

Body weights recorded weekly for the first 13 weeks and then monthly.

-

Complete necropsy performed on all animals.

-

Histopathological examination of all major organs and any gross lesions.

-

Bacterial Reverse Mutation Assay (Ames Test)

-

Purpose: To detect point mutations (base substitutions and frameshifts) in bacterial strains.

-

Test Strains: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).[11]

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[11]

-

Procedure:

-

The test substance, bacterial culture, and S9 mix (or buffer for non-activation plates) are combined.

-

The mixture is added to molten top agar (B569324) and poured onto minimal glucose agar plates.[12]

-

Plates are incubated at 37°C for 48-72 hours.[12]

-

The number of revertant colonies (colonies that have mutated back to being able to synthesize histidine or tryptophan) is counted.

-

-

Evaluation: A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies over the background (negative control) level.[11]

In Vitro Micronucleus Test

-

Purpose: To detect chromosomal damage (clastogenicity) or effects on the mitotic apparatus (aneugenicity).

-

Cell System: Cultured mammalian cells, such as human lymphocytes or established cell lines (e.g., CHO, V79, L5178Y).[13]

-

Procedure:

-

Cells are exposed to the test substance for a short (e.g., 3-6 hours) and long (e.g., 24 hours) duration, with and without metabolic activation.

-

Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells that have completed one nuclear division.[13]

-

Cells are harvested, fixed, and stained.

-

The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes outside the main nucleus) in binucleated cells is scored microscopically.[14]

-

-

Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.[13]

In Vivo Comet Assay

-

Purpose: To detect DNA strand breaks in individual cells.

-

Species: Typically rodents (rats or mice).

-

Procedure:

-

Animals are treated with the test substance.

-

Tissues of interest (e.g., liver, bone marrow) are collected at various time points after dosing.[15]

-

Single-cell suspensions are prepared and embedded in agarose (B213101) on a microscope slide.

-

Cells are lysed to remove membranes and proteins, leaving behind the DNA (nucleoids).

-

The slides are placed in an electrophoresis chamber with alkaline buffer to unwind the DNA.[16]

-

An electric field is applied, causing broken DNA fragments to migrate out of the nucleoid, forming a "comet tail".

-

The DNA is stained with a fluorescent dye and visualized under a microscope.

-

-

Evaluation: The amount of DNA in the comet tail is proportional to the amount of DNA damage.[16]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Discussion and Future Directions

The toxicological profile of this compound is largely incomplete. The available data, primarily derived from studies on isoeugenol (a mixture of cis and trans isomers) and the structurally related methyleugenol, suggest potential areas of concern, particularly regarding genotoxicity and carcinogenicity. The positive carcinogenicity findings for both isoeugenol and methyleugenol in rodent studies warrant a cautious approach to the safety assessment of this compound.[6][8]

The metabolic activation pathway of methyleugenol, involving hydroxylation and subsequent sulfonation to form a reactive carbocation capable of forming DNA adducts, is a critical mechanism of its carcinogenicity.[9] It is plausible that this compound could undergo a similar bioactivation pathway, although this has not been experimentally confirmed.

Future research should prioritize the following:

-

Generation of specific toxicological data for this compound: This includes acute, subchronic, and chronic toxicity/carcinogenicity studies.

-

A comprehensive assessment of the genotoxic potential of this compound using a standard battery of in vitro and in vivo assays.

-

Metabolism and toxicokinetic studies to elucidate the metabolic pathways of this compound and determine if it undergoes bioactivation similar to methyleugenol.

-

Comparative studies of the toxicity of cis- and trans-Methylisoeugenol to understand the influence of stereochemistry on the toxicological profile.

Conclusion

References

- 1. Isoeugenyl methyl ether | C11H14O2 | CID 1549045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemeo.com [chemeo.com]

- 3. Methyl isoeugenol | C11H14O2 | CID 7128 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. (Z)-methyl isoeugenol, 6380-24-1 [thegoodscentscompany.com]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Subchronic toxicity evaluation of isoeugenyl methyl ether in F344/DuCrj rats by 13-week oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two-year toxicity and carcinogenicity study of methyleugenol in F344/N rats and B6C3F(1) mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. bulldog-bio.com [bulldog-bio.com]

- 12. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. Methyleugenol genotoxicity in the Fischer 344 rat using the comet assay and pathway-focused gene expression profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

cis-Methylisoeugenol in Traditional Medicine: A Technical Guide for Researchers

Abstract

cis-Methylisoeugenol (B121967), a phenylpropanoid found in various aromatic plants, has garnered significant interest for its potential therapeutic applications, rooted in its long-standing use in traditional medicine. This technical guide provides a comprehensive overview of this compound, focusing on its ethnobotanical relevance, pharmacological activities, and underlying molecular mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of quantitative data, experimental protocols, and key signaling pathways associated with this compound.

Introduction

This compound is a naturally occurring organic compound, an isomer of methyl eugenol (B1671780), and is found in the essential oils of various plants, notably those from the Asarum (wild ginger) and Acorus genera.[1] These plants have been a cornerstone of traditional medicine systems worldwide for centuries, employed to treat a wide range of ailments, including pain, inflammation, respiratory conditions, and anxiety.[2][3][4] This guide synthesizes the current scientific understanding of this compound, bridging its traditional uses with modern pharmacological research.

Traditional Medicine Applications

Plants containing methylisoeugenol, such as various Asarum species, have a rich history in traditional medicine across Asia, Europe, and North America.[2] Traditional preparations often utilize the rhizomes and roots of these plants.

Traditional Preparation Methods:

-

Decoction: Boiling the plant material, typically the roots, in water to extract the active compounds. This method is commonly used for internal ailments.

-

Infusion: Steeping the plant material in hot water. A warm infusion of wild ginger has been traditionally used to induce sweating and as an emmenagogue.[5]

-

Powder: The dried rhizomes are ground into a fine powder. Dosages in some traditional practices range from 0.25 to 0.5 grams per dose.

-

Tincture: Macerating the plant material in alcohol to create a concentrated liquid extract. A common preparation involves a 1:5 weight-to-volume ratio in 40% ethanol (B145695), with a typical dosage of 10-15 drops.

-

Poultice: A paste made from the powdered root, often mixed with a carrier like beeswax, applied externally to the chest for respiratory ailments.

These preparations have been traditionally used to treat conditions such as toothaches, coughs, asthma, sinusitis, rheumatism, and digestive issues.[3]

Pharmacological Activities and Quantitative Data

Scientific investigations have begun to validate many of the traditional uses of plants containing methylisoeugenol, revealing a spectrum of pharmacological activities. While much of the research has been conducted on the more abundant (E)-isomer or on isoeugenol (B1672232) in general, the findings provide a strong basis for the therapeutic potential of the cis-isomer.

Anxiolytic and Antidepressant Effects

(E)-methyl isoeugenol has demonstrated significant anxiolytic and antidepressant-like properties in animal models.[6] These effects are believed to be mediated, at least in part, through the serotonergic system.

| Compound | Activity | Model | Dosage/Concentration | Key Findings | Reference |

| (E)-Methylisoeugenol | Anxiolytic-like | Elevated Plus Maze (EPM), Light-Dark Box (LDB) in mice | 250 mg/kg | Increased time spent in open arms/light compartment. Effect blocked by 5-HT1A antagonist WAY100635. | [6] |

| (E)-Methylisoeugenol | Antidepressant-like | Forced Swimming Test (FST) in mice | 250 mg/kg | Reduced immobility time. Effect reversed by serotonin (B10506) depletion. | [6] |

| (E)-Methylisoeugenol | Sedative | Pentobarbital-induced sleep in mice | 250 and 500 mg/kg | Potentiated the hypnotic effect of sodium pentobarbital. | [6] |

| This compound | Toxicological | Mice (intraperitoneal) | LD50 = 535 mg/kg | Provides an indication of acute toxicity. | [7] |

Anticancer Activity

Eugenol and its derivatives, including methylisoeugenol, have shown promise as anticancer agents. Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest in cancer cells.[8][9]

| Compound | Activity | Cell Line | Dosage/Concentration | Key Findings | Reference |

| Methyl eugenol (in combination with myricetin (B1677590) and cisplatin) | Enhanced anticancer activity | HeLa (cervical cancer) | 60 µM | Synergistically enhanced cancer cell growth inhibition, induced apoptosis, and arrested cells in the G0/G1 phase. | [8] |

| Eugenol | Antiproliferative | Caco-2, SW-620 (colorectal cancer) | 800 µM | Inhibited cell viability and induced cell cycle arrest. | [9] |

| Eugenol derivatives | Reduced tumor weight | Mice with fibrosarcoma | 20, 40, and 80 mg/kg BW | All tested benzoxazine (B1645224) and aminomethyl derivatives of eugenol reduced tumor weight. | [10] |

Anti-inflammatory Properties

The anti-inflammatory effects of isoeugenol are linked to its ability to modulate key inflammatory pathways, such as the NF-κB signaling cascade.

| Compound | Activity | Model | Dosage/Concentration | Key Findings | Reference |

| Isoeugenol | Inhibition of NO production | LPS-stimulated RAW 264.7 macrophages | Dose-dependent | Markedly inhibited nitric oxide (NO) production and iNOS expression. | |

| Isoeugenol | Inhibition of NF-κB | LPS-stimulated RAW 264.7 macrophages | Not specified | Inhibited NF-κB transcriptional activity and DNA binding by preventing the nuclear translocation of p65. |

Signaling Pathways and Molecular Mechanisms

The therapeutic effects of this compound and related compounds can be attributed to their interaction with several key cellular signaling pathways.

Serotonergic Pathway (Anxiolytic/Antidepressant Effects)

The anxiolytic effects of (E)-methyl isoeugenol are strongly linked to its interaction with the serotonergic system, specifically the 5-HT1A receptor.

Caption: Proposed serotonergic pathway for the anxiolytic effects of this compound.

PI3K/Akt and Apoptosis Pathways (Anticancer Effects)

Eugenol and its derivatives have been shown to induce apoptosis in cancer cells through the modulation of the PI3K/Akt pathway and the activation of caspases. Inhibition of the PI3K/Akt pathway can lead to decreased cell survival and proliferation.

Caption: Anticancer mechanism of this compound via PI3K/Akt inhibition and apoptosis induction.

NF-κB Pathway (Anti-inflammatory Effects)

Isoeugenol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of the inflammatory response.

Caption: Anti-inflammatory action of this compound through inhibition of the NF-κB pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Extraction and Quantification of this compound from Plant Material

Caption: Workflow for the extraction and quantification of this compound.

Protocol:

-

Sample Preparation: Air-dry the plant material (e.g., rhizomes of Asarum species) in the shade and grind into a coarse powder.

-

Solvent Extraction: Perform a Soxhlet extraction with a suitable solvent such as methanol or ethanol for approximately 8-12 hours.[11]

-

Filtration and Concentration: Filter the resulting extract to remove solid plant material. Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 40°C to obtain the crude extract.

-

GC-MS Analysis:

-

Sample Preparation: Dilute a small amount of the crude extract in an appropriate solvent (e.g., acetone (B3395972) or hexane).

-

Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable.

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

-

Temperature Program: An exemplary oven temperature program starts at 50-60°C, holds for a few minutes, then ramps up to 280-300°C.

-

Injection: Inject a small volume (e.g., 1 µL) of the diluted sample in split mode.

-

Mass Spectrometry: Operate the mass spectrometer in electron impact (EI) mode at 70 eV.

-

Identification and Quantification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard and by searching mass spectral libraries (e.g., NIST, WILEY).[12] Quantification can be achieved by creating a calibration curve with a pure standard.

-

In Vivo Assessment of Anxiolytic Activity (Elevated Plus Maze)

Protocol:

-

Animals: Use male Swiss mice or other appropriate rodent models.

-

Drug Administration: Administer this compound (e.g., 250 mg/kg, intraperitoneally or orally) or vehicle control to the animals 30-60 minutes before the test. A positive control, such as diazepam, should also be included.

-

Apparatus: The elevated plus maze (EPM) consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.

-

Procedure: Place each mouse individually at the center of the maze, facing an open arm. Allow the mouse to explore the maze for a set period (e.g., 5 minutes).

-

Data Collection: Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

Analysis: An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.

In Vitro Anticancer Activity (MTT Assay for Cell Viability)

Protocol:

-

Cell Culture: Culture a human cancer cell line (e.g., HeLa) in appropriate media and conditions.

-

Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Western Blot Analysis for PI3K/Akt Pathway Modulation

Protocol:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at the desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against phosphorylated Akt (p-Akt), total Akt, and other proteins of interest overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated protein to total protein to assess the effect of this compound on pathway activation.

Conclusion and Future Directions

This compound is a promising natural product with a strong foundation in traditional medicine and growing scientific validation for its therapeutic potential. Its demonstrated anxiolytic, anticancer, and anti-inflammatory properties, mediated through well-defined signaling pathways, make it a compelling candidate for further drug development.

Future research should focus on:

-

Isomer-specific activity: Conducting more studies specifically on the cis-isomer to delineate its unique pharmacological profile compared to the trans-isomer and the parent compound, isoeugenol.

-

Pharmacokinetics and bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound to optimize its delivery and efficacy.

-

Clinical trials: Progressing the most promising findings into well-designed clinical trials to evaluate the safety and efficacy of this compound in humans for specific indications.

-

Toxicological studies: Performing comprehensive toxicological assessments to establish safe dosage ranges for therapeutic use, paying close attention to potential concerns associated with related compounds found in traditional source plants, such as aristolochic acid in some Asarum species.[5]

By continuing to explore the scientific basis of this traditionally used compound, the research community can unlock its full potential for the development of novel and effective therapies.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. saspublishers.com [saspublishers.com]

- 4. whiterabbitinstituteofhealing.com [whiterabbitinstituteofhealing.com]

- 5. newsociety.com [newsociety.com]

- 6. Anxiolytic and antidepressant like effects of natural food flavour (E)-methyl isoeugenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Table 1.1, Analytical methods for the measurement of isoeugenol in various matrices - Aspartame, methyleugenol, and isoeugenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Evaluation of Anticancer and Anti-Inflammatory Activities of Some Synthetic Rearranged Abietanes | MDPI [mdpi.com]